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molecular formula C21H27N3O3S B8490871 4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide

4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide

Cat. No. B8490871
M. Wt: 401.5 g/mol
InChI Key: OEAQVFUHXWXHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07858777B2

Procedure details

The reaction was carried out without isolation of intermediates in a one pot synthesis. Toluene (30 ml) and phosgene solution (20% in xylene, 9.1 ml, 17.16 mmol) were charged into a reaction flask. The mixture was cooled to −50° C. A mixture of 2-phenylsulfanylphenylamine (3 g, 14.9 mmol), triethylamine (2.4 ml, 17.1 mmol) and toluene (5 ml) was charged into the reaction flask at −50° C. during 5 min. The mixture was allowed to reach room temperature and it was stirred at room temperature for 1.5 h. Then the reaction mixture was added to another reaction flask at −10-0° C., containing the cooled mixture of 1-[2-(hydroxyethoxy)-ethyl]-piperazine, triethylamine (2.7 ml) and toluene (20 ml). The reaction mixture was stirred at room temperature for 1.5 h. Precipitated triethylamine hydrochloride was filtered off. The resulting toluene solution was washed twice with saturated NaCl-water (10 ml), dried with K2CO3 and evaporated in vacuo. The yield of 4-[2-(2-hydroxyethoxy)-ethyl]-piperazine-carboxylic acid (2-phenylsulfanyl-phenyl)-amide was 4.76 g.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.7 mL
Type
solvent
Reaction Step Two
Quantity
9.1 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[C:5]1([S:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[NH2:18])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[OH:19][CH2:20][CH2:21][O:22][CH2:23][CH2:24][N:25]1[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1>C1(C)C=CC=CC=1.C(N(CC)CC)C>[C:5]1([S:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[NH:18][C:1]([N:28]2[CH2:29][CH2:30][N:25]([CH2:24][CH2:23][O:22][CH2:21][CH2:20][OH:19])[CH2:26][CH2:27]2)=[O:2])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)SC1=C(C=CC=C1)N
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.4 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCOCCN1CCNCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.7 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
9.1 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
it was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was carried out without isolation of intermediates in a one pot synthesis
ADDITION
Type
ADDITION
Details
was charged into the reaction flask at −50° C. during 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to reach room temperature
ADDITION
Type
ADDITION
Details
Then the reaction mixture was added to another reaction flask at −10-0° C.
ADDITION
Type
ADDITION
Details
containing
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
Precipitated triethylamine hydrochloride was filtered off
WASH
Type
WASH
Details
The resulting toluene solution was washed twice with saturated NaCl-water (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C1(=CC=CC=C1)SC1=C(C=CC=C1)NC(=O)N1CCN(CC1)CCOCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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